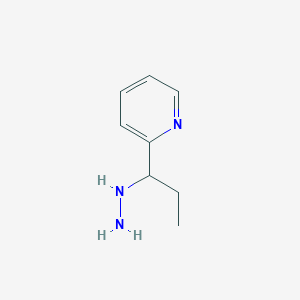

2-(1-Hydrazinylpropyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone in the design and synthesis of a vast array of functional molecules. researchgate.net Its prevalence is notable in numerous natural products, including vitamins and alkaloids. researchgate.netrsc.org The unique properties of the pyridine scaffold, such as its basicity, water solubility, stability, and ability to form hydrogen bonds, make it a highly desirable component in pharmaceutical development. nih.gov In fact, pyridine is a core component in over 7,000 existing drug molecules. rsc.org

The versatility of the pyridine ring allows for a wide range of chemical modifications, making it a valuable starting point for creating new compounds with diverse biological activities. enpress-publisher.com Pyridine derivatives have demonstrated a broad spectrum of therapeutic properties, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer effects. researchgate.netmdpi.com The incorporation of a pyridine nucleus is a key strategy in the discovery of new drugs, as it can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com

Beyond pharmaceuticals, pyridine scaffolds are integral to the development of agrochemicals, such as insecticides, fungicides, and herbicides. enpress-publisher.com They are also utilized in the textile industry for the creation of dyes and have found applications in materials science, contributing to the development of conductive polymers and other advanced materials. enpress-publisher.com The adaptability of pyridine and its derivatives as both reactants and foundational structures for chemical modifications underscores their significant impact on modern chemical research. enpress-publisher.com

Fundamental Contributions of Hydrazine (B178648) Moieties to Organic Transformations

Hydrazine (N₂H₄) and its derivatives are highly reactive and versatile building blocks in organic synthesis. fiveable.mewikipedia.orgrsc.org The presence of a readily cleavable N-N bond is central to hydrazine's reactivity, enabling it to participate in a wide variety of chemical reactions. fiveable.me It is a powerful reducing agent and a good nucleophile, properties that are harnessed in numerous important organic transformations. fiveable.mewikipedia.org

One of the most well-known applications of hydrazine is in the Wolff-Kishner reduction, a reaction that converts a carbonyl group of a ketone or aldehyde into a methylene (B1212753) or methyl group, respectively. wikipedia.org This transformation proceeds through a hydrazone intermediate. wikipedia.org Hydrazine is also instrumental in the synthesis of amines through reductive amination of carbonyl compounds. fiveable.me

Furthermore, hydrazine derivatives are crucial in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles, which often exhibit significant biological activities. wikipedia.orgbohrium.com The condensation reaction of hydrazine with dicarbonyl compounds is a common method for constructing these heterocyclic rings. wikipedia.org In recent years, hydrazines have also gained attention as radical precursors for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The versatility of hydrazine and its derivatives makes them indispensable reagents in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. fiveable.me

Contextualization of 2-(1-Hydrazinylpropyl)pyridine within the Broader Landscape of Pyridylhydrazine Derivatives

Pyridylhydrazine derivatives, which combine the structural features of both pyridine and hydrazine, represent a significant class of compounds with diverse applications in coordination chemistry, catalysis, and medicinal chemistry. nih.govbohrium.com These bifunctional molecules can act as chelating ligands, forming stable complexes with a variety of metal ions. nih.govbohrium.com

The synthesis of pyridylhydrazine derivatives can be achieved through several methods, including the direct displacement of halopyridines with hydrazine hydrate (B1144303) or through palladium-catalyzed amination reactions. acs.org The latter approach offers a more direct and milder route to protected pyridylhydrazines, which are valuable intermediates in multistep syntheses. nih.govacs.org

This compound belongs to this important class of compounds. Its structure, featuring a pyridine ring linked to a hydrazine moiety via a propyl chain, suggests its potential utility as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. The specific arrangement of the pyridine nitrogen and the hydrazine group allows for the formation of chelate rings with metal ions, a property that is often exploited in the design of catalysts and functional materials. bohrium.com The study of such derivatives contributes to the broader understanding of structure-property relationships within the field of pyridylhydrazines and opens avenues for the development of new applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-pyridin-2-ylpropylhydrazine |

InChI |

InChI=1S/C8H13N3/c1-2-7(11-9)8-5-3-4-6-10-8/h3-7,11H,2,9H2,1H3 |

InChI Key |

XMVNNWBNRZIUCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=N1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Hydrazinylpropyl Pyridine

Retrosynthetic Analysis of 2-(1-Hydrazinylpropyl)pyridine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the hydrazine (B178648) group and the carbon-carbon bond connecting the propyl side chain to the pyridine (B92270) ring.

A logical retrosynthetic approach would first disconnect the N-N bond of the hydrazine moiety, leading to a primary amine precursor. This amine can then be further disconnected at the C-C bond between the pyridine ring and the propyl group. This suggests a synthetic strategy that involves either the introduction of a propyl group onto a pre-existing pyridine ring followed by amination and hydrazinolysis, or the construction of the pyridine ring with the propyl side chain already in place.

Strategic Approaches to the Pyridine Ring System in this compound Precursors

The pyridine ring is a common motif in many pharmaceuticals and agrochemicals. snnu.edu.cn Its synthesis and functionalization are therefore well-established areas of organic chemistry. researchgate.netnih.gov

Cyclocondensation Reactions for Pyridine Core Formation

Cyclocondensation reactions are a powerful tool for the de novo synthesis of pyridine rings from acyclic precursors. youtube.com These methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines. nih.gov

One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves the condensation of a β-keto ester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.org Variations of this method allow for the synthesis of asymmetrically substituted pyridines. wikipedia.org

The Bohlmann-Rahtz pyridine synthesis offers another route, reacting an enamine with an ethynyl (B1212043) ketone to produce a trisubstituted pyridine with complete regioselectivity. beilstein-journals.org This reaction can be performed in a one-pot procedure, making it an efficient method for pyridine synthesis. beilstein-journals.orgcore.ac.uk

Another notable method is the Kröhnke pyridine synthesis , which utilizes N-phenacylpyridinium bromide, an α,β-unsaturated ketone, and ammonium (B1175870) acetate (B1210297) to form polysubstituted pyridines. rsc.org Microwave-assisted modifications of this reaction have been shown to produce high yields. rsc.org

| Cyclocondensation Reaction | Key Reactants | Product Type |

| Hantzsch Pyridine Synthesis | β-keto ester, aldehyde, ammonia | Substituted Dihydropyridine (then oxidized) |

| Bohlmann-Rahtz Synthesis | Enamine, ethynyl ketone | Trisubstituted Pyridine |

| Kröhnke Pyridine Synthesis | N-phenacylpyridinium bromide, α,β-unsaturated ketone, ammonium acetate | Polysubstituted Pyridine |

Functionalization and Modification of Pre-existing Pyridine Rings

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. researchgate.netnih.gov This approach is particularly useful for late-stage modification of complex molecules. snnu.edu.cn Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.com

Direct C-H functionalization of pyridines is a growing area of research, aiming to introduce substituents without the need for pre-functionalized starting materials. snnu.edu.cnresearchgate.net However, achieving regioselectivity can be challenging due to the inherent reactivity of the pyridine ring. snnu.edu.cnacs.org Strategies to control regioselectivity include the use of directing groups and transition-metal catalysis. snnu.edu.cnnih.gov

For introducing an alkyl chain like the propyl group, methods such as the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine, can be employed. wikipedia.orgacs.org Palladium-catalyzed cross-coupling reactions are also a powerful tool for forming carbon-carbon bonds on the pyridine scaffold. uiowa.edu

Installation of the 1-Hydrazinylpropyl Side Chain

Once the pyridine core with a suitable handle is in place, the next crucial step is the installation of the 1-hydrazinylpropyl side chain. This can be achieved through a combination of carbon-carbon bond formation and the introduction of the hydrazine group.

Carbon-Carbon Bond Formation Strategies for the Propyl Chain

If the synthetic strategy involves adding the propyl chain to a pre-existing pyridine ring, several methods can be considered. As mentioned earlier, palladium-catalyzed cross-coupling reactions are effective for this purpose. uiowa.edu For instance, a Grignard reagent derived from a 3-halopropane could be coupled with a 2-halopyridine.

Alternatively, the activation of a methyl group at the 2-position of pyridine allows for chain extension. The acidity of the α-protons of 2-alkylpyridines is higher than that of toluene, enabling condensation reactions. youtube.com

Methods for Direct Hydrazine Group Introduction

The introduction of the hydrazine group is a key step in the synthesis of this compound. One common method involves the reaction of a suitable precursor, such as an alkyl halide, with hydrazine hydrate (B1144303). mdpi.comresearchgate.net

Another approach is the reduction of a hydrazone. A ketone precursor, 2-(1-oxopropyl)pyridine, can be reacted with hydrazine to form the corresponding hydrazone, which can then be reduced to the desired hydrazine.

The use of protecting groups can be beneficial in controlling the reactivity of the hydrazine moiety during synthesis. cdnsciencepub.com For example, a trifluoroacetyl group can be used to protect one of the nitrogen atoms, allowing for selective alkylation of the other nitrogen. cdnsciencepub.com

Nucleophilic Substitution Reactions Utilizing Hydrazine Reagents

Nucleophilic substitution represents a fundamental approach to forming the hydrazinyl group. This strategy typically involves the reaction of a substrate containing a good leaving group with hydrazine or its derivative. The pyridine ring itself is generally unreactive toward nucleophilic attack unless activated, but a leaving group on an alkyl side chain is a common target. gcwgandhinagar.comuoanbar.edu.iq

A plausible synthetic route begins with a precursor such as 2-(1-halopropyl)pyridine (where halo = Cl, Br, I). The carbon atom attached to the halogen is electrophilic and susceptible to attack by the nucleophilic hydrazine. The pyridine ring's nitrogen atom decreases electron density at the C2 and C4 positions, which can influence the reactivity of side chains attached to these positions. uoanbar.edu.iq

The reaction proceeds as follows: 2-(1-halopropyl)pyridine reacts with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the disubstituted side product. A patent for related 2-hydrazinopyridine (B147025) derivatives suggests that the reaction can be facilitated by using a tertiary amine as a solvent, which can also act as a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. google.com The reaction conditions are generally mild, often requiring low-temperature reflux under an inert atmosphere to enhance safety and yield. google.com

Table 1: Hypothetical Conditions for Nucleophilic Substitution

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Substrate | 2-(1-chloropropyl)pyridine | Chlorine is a viable leaving group. | uoanbar.edu.iq |

| Reagent | Hydrazine hydrate (excess) | Acts as the nucleophile; excess minimizes side reactions. | google.com |

| Solvent | N,N-dimethyl propanol (B110389) amine | Serves as a solvent and acid scavenger. | google.com |

| Temperature | Reflux | Provides energy to overcome the activation barrier. | google.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents unwanted side reactions with atmospheric components. | google.com |

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming amine and hydrazine derivatives from carbonyl compounds. nbu.ac.in This pathway offers a direct, one-pot synthesis of this compound from 2-propionylpyridine (B1584170) and hydrazine.

The reaction mechanism involves two key steps:

Hydrazone Formation: The carbonyl group of 2-propionylpyridine reacts with hydrazine to form a hydrazone intermediate. This is a condensation reaction where a molecule of water is eliminated. The formation of this imine-like intermediate is often catalyzed by a weak acid.

Reduction: The formed hydrazone is then reduced to the corresponding hydrazine.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the protonated imine (or hydrazone) intermediate in the presence of the initial ketone, preventing the reduction of the starting material. masterorganicchemistry.com This selectivity is a key advantage of modern reductive amination procedures. nbu.ac.in

Table 2: Reagents for Reductive Amination

| Reagent | Function | Advantages | Source |

|---|---|---|---|

| 2-Propionylpyridine | Carbonyl precursor | Readily available starting material. | N/A |

| Hydrazine | Amine source | Provides the hydrazinyl moiety. | masterorganicchemistry.com |

| NaBH(OAc)₃ | Reducing agent | Mild, selective for iminium ions, avoids toxic cyanide byproducts. | masterorganicchemistry.comucla.edu |

| NaBH₃CN | Reducing agent | Highly selective for imines over ketones/aldehydes. | nbu.ac.inmasterorganicchemistry.com |

| Acetic Acid (catalytic) | Catalyst | Facilitates the formation of the hydrazone intermediate. | nbu.ac.in |

Process Optimization and Reaction Selectivity in this compound Synthesis

Optimizing the synthesis of this compound involves careful selection of catalysts and solvent systems to maximize yield, improve reaction rates, and ensure high selectivity. uoanbar.edu.iqevitachem.com

Role of Catalysis in Enhancing Reaction Efficiency and Specificity

Catalysis plays a pivotal role in both major synthetic routes.

In nucleophilic substitution reactions , while the reaction can proceed without a catalyst, specific catalysts can significantly improve efficiency. A patent for preparing related compounds mentions the use of a Pd/C or Pt/C mixed catalyst in the preparation of the pyridine halide precursor, which greatly improves selectivity and reaction rate. google.com For the substitution step itself, phase-transfer catalysts could be employed to facilitate the reaction between the aqueous hydrazine phase and an organic phase containing the pyridine substrate.

In reductive amination , catalysis is fundamental. The initial hydrazone formation is typically acid-catalyzed. nbu.ac.in More advanced catalytic systems focus on the reduction step. While stoichiometric borohydride (B1222165) reagents are common, catalytic hydrogenation represents a greener and more atom-economical alternative. Transition metal catalysts, particularly those based on iridium, have been developed for the reductive amination of carbonyl compounds. kanto.co.jp These catalysts can use hydrogen gas or transfer hydrogenation sources like formic acid or ammonium formate, operating under mild conditions. kanto.co.jp Nickel-catalyzed reductive couplings have also emerged as a powerful method for forming C-N bonds, offering a potential alternative pathway. ucla.edu

Impact of Solvent Systems on Reaction Outcomes

The choice of solvent can dramatically influence reaction rates, yields, and even the reaction pathway. uoanbar.edu.iqevitachem.commolport.com

For nucleophilic substitution , the solvent must be able to dissolve the reactants and stabilize the transition state. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free and highly reactive. ccsenet.org As noted in a patent, using a tertiary amine as both the solvent and acid scavenger can be highly effective. google.com

For reductive amination , the solvent choice is often dictated by the reducing agent. Alcohols like methanol (B129727) are common, but chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) are frequently used with NaBH(OAc)₃. nbu.ac.in The polarity of the solvent can affect the equilibrium of hydrazone formation and the rate of reduction. researchcommons.org Interestingly, some modern synthetic methods for related compounds proceed under solvent-free conditions, which offers significant environmental and economic advantages by reducing waste and simplifying purification. nih.govrsc.org

Exploration of Novel Synthetic Routes to this compound and Structurally Related Analogs

Beyond the classical methods, research into novel synthetic strategies for pyridines and their derivatives is ongoing. These explorations could pave the way for more efficient or versatile syntheses of this compound and its analogs.

One area of interest is the development of multi-component reactions , where three or more reactants combine in a single pot to form a complex product. The Bohlmann-Rahtz pyridine synthesis is a classic example that can be adapted to create highly substituted pyridines. core.ac.uk Such a strategy could potentially construct the substituted pyridine core in a highly convergent manner.

Electrochemical synthesis offers a green alternative to traditional chemical reagents. schenautomacao.com.br Electrosynthesis can be used for reductive amination, generating the reactive iminium ion in situ for electrochemical reduction, thereby avoiding bulk chemical reductants. schenautomacao.com.br Recent advancements have even demonstrated the direct electrochemical synthesis of hydrazine from ammonia using ruthenium catalysts, which could be integrated into a streamlined process. researchgate.net

The synthesis of structurally related analogs provides insight into the chemical space around the target molecule. For instance, analogs such as 2-(3-cyclopropyl-1-hydrazinylpropyl)-6-methylpyridine have been documented, suggesting that the core synthetic methodologies are adaptable to include additional substituents on the pyridine ring or modifications to the alkyl chain. molport.com Other related structures include pyridine-appended 2-hydrazinylthiazoles, which are synthesized via Hantzsch thiazole (B1198619) methodologies, demonstrating the modularity of combining pyridine-hydrazine scaffolds with other heterocyclic systems. nih.gov

Chemical Reactivity and Transformation of 2 1 Hydrazinylpropyl Pyridine

Reactivity Profile of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons residing in an sp² hybrid orbital. pearson.comgoogle.com This lone pair is not part of the aromatic π-system, which allows it to exhibit basic and nucleophilic properties characteristic of a tertiary amine. pearson.com Consequently, the nitrogen atom is a primary site for reactions with electrophiles and acids. researchgate.net

The available electron pair on the pyridine nitrogen readily interacts with protons from acids to form a pyridinium (B92312) cation. pearson.com This acid-base reaction results in the formation of crystalline, often hygroscopic, pyridinium salts. researchgate.net

Beyond simple protonation, the nitrogen atom can act as a nucleophile in substitution reactions with various electrophiles, a process known as quaternization. This typically involves reaction with alkyl halides, such as methyl iodide or ethyl iodide, to form N-alkylpyridinium salts. researchgate.netnih.gov The reaction proceeds via an SN2 mechanism and can be influenced by the nature of the electrophile, the solvent, and the substituents on the pyridine ring. nih.govnist.gov For 2-(1-Hydrazinylpropyl)pyridine, the presence of the bulky propyl side chain adjacent to the nitrogen may introduce steric hindrance, potentially slowing the rate of quaternization compared to unsubstituted pyridine. fda.gov

| Pyridine Derivative | Alkylating Agent | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridine | Ethyl Iodide | Various solvents | N-Ethylpyridinium Iodide | nih.gov |

| Pyridine | 2-Bromoacetophenones | Ethanol (B145695)/Acetone (Microwave) | N-(2-Oxo-2-phenylethyl)pyridinium Bromide | nist.gov |

| Pyridine | 4-(Chloromethyl)thiazoles | Excess pyridine, room temp. | 1-(Thiazol-4-ylmethyl)pyridinium Chloride | pearson.com |

| 2-Methylpyridine | Methyl 5-O-tosyl-2,3-O-isopropylidene-β-D-ribofuranoside | 70 °C | N-((Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium Tosylate | fda.gov |

The nucleophilicity of the pyridine nitrogen extends to a wide range of electrophiles beyond alkyl halides. Reactions with acyl halides, sulfonyl halides, and anhydrides lead to the formation of N-acyl and N-sulfonyl pyridinium salts, respectively. researchgate.net These species are often highly reactive and can serve as intermediates in various chemical transformations.

Notably, the reaction of pyridine with Lewis acids, which are often used as catalysts for electrophilic aromatic substitution (e.g., Friedel-Crafts reactions), results in coordination at the nitrogen atom. pearson.com This forms a complex that places a positive charge on the nitrogen, strongly deactivating the entire aromatic ring towards further electrophilic attack. This is a primary reason why Friedel-Crafts alkylation and acylation reactions typically fail with pyridine substrates. pearson.com

Reactivity of the Pyridine Ring Carbon Atoms

The electronegative nitrogen atom significantly influences the electron density of the carbon atoms in the pyridine ring. Through both inductive and resonance effects, the nitrogen withdraws electron density, making the ring electron-deficient compared to benzene. google.comyoutube.com This deactivation has profound consequences for the ring's reactivity, suppressing electrophilic substitution while promoting nucleophilic substitution. pearson.comyoutube.com

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. youtube.comchemsynthesis.com When a good leaving group, such as a halide, is present at one of these positions, a Nucleophilic Aromatic Substitution (SNAr) reaction can occur readily. The reaction proceeds through a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.comchemsynthesis.com This stabilization is not possible if the attack occurs at the C3 (β) position, making 3-substituted pyridines much less reactive in SNAr reactions. chemsynthesis.com

A classic and highly relevant example is the synthesis of 2-hydrazinylpyridine derivatives. This is often achieved by reacting a 2-halopyridine (e.g., 2-chloropyridine) with hydrazine (B178648) hydrate (B1144303), where the hydrazine acts as the nucleophile and displaces the halide. nih.gov Another well-known reaction is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to form 2-aminopyridine, with the displacement of a hydride ion (H⁻). chemsynthesis.com

| Substrate | Nucleophile | Position of Attack | Product | Reaction Name/Type |

|---|---|---|---|---|

| 2-Chloropyridine | Hydrazine Hydrate (N₂H₄·H₂O) | C2 | 2-Hydrazinylpyridine | SNAr nih.gov |

| Pyridine | Sodium Amide (NaNH₂) | C2 | 2-Aminopyridine | Chichibabin Reaction chemsynthesis.com |

| 2-Chloropyridine | Sodium Methoxide (NaOCH₃) | C2 | 2-Methoxypyridine | SNAr chemsynthesis.com |

| 4-Chloropyridine | Ammonia (B1221849) (NH₃) | C4 | 4-Aminopyridine | SNAr youtube.com |

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. youtube.com There are two primary reasons for this low reactivity:

Ring Deactivation : The electron-withdrawing nitrogen atom reduces the ring's nucleophilicity, making it less attractive to electrophiles. youtube.com

Nitrogen Protonation : Many EAS reactions (e.g., nitration, sulfonation) are performed under strong acidic conditions. The basic pyridine nitrogen is protonated, forming a pyridinium ion. google.com The positive charge on the nitrogen further deactivates the ring to an extreme degree, making it react similarly to nitrobenzene. pearson.comyoutube.com

When EAS is forced to occur under very harsh conditions, substitution happens preferentially at the C3 position. pearson.comnih.gov Analysis of the resonance structures of the cationic intermediate (the σ-complex) shows that attack at C2 or C4 places a positive charge directly on the already electron-deficient nitrogen atom, which is highly unfavorable. youtube.com Attack at C3 avoids this destabilizing arrangement. nih.govyoutube.com

Given these challenges, directed strategies are often required to functionalize the pyridine ring via electrophilic-type reactions. One common strategy is the conversion of pyridine to its N-oxide. The N-oxide group is electron-donating, activating the C2 and C4 positions towards electrophilic attack. Another modern approach involves temporarily interrupting the aromaticity of the pyridine ring to enable functionalization at otherwise inaccessible positions, such as the meta (C3/C5) position. cas.org

The pyridine ring can activate an attached alkyl side chain for reaction. Specifically, the hydrogen atoms on the carbon directly bonded to the pyridine ring (the α-carbon of the side chain) are significantly more acidic than typical alkane hydrogens. pearson.com This increased acidity is due to the electron-withdrawing nature of the pyridine ring, which helps to stabilize the negative charge of the carbanion formed upon deprotonation. pearson.com

The acidity is most pronounced for alkyl groups at the C2 and C4 positions. pearson.com This allows for the selective deprotonation of the α-carbon using a strong base, such as sodium amide or an organolithium reagent, to generate a nucleophilic carbanion. nih.govacs.org This carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, in side-chain alkylation or addition reactions. nih.govacs.org

Another potential reaction of the alkyl side chain is oxidation. Similar to alkylbenzenes, alkylpyridines can be oxidized at the side chain to form the corresponding pyridine carboxylic acid, provided there is at least one hydrogen atom on the α-carbon. pearson.comgoogle.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used for this transformation. google.com

| Compound | Position of Alkyl Group | Approximate pKₐ of α-Proton | Reactivity of Side Chain |

|---|---|---|---|

| Toluene (for comparison) | - | ~41 | Low |

| 2-Alkylpyridine | C2 | ~34-36 | High pearson.com |

| 3-Alkylpyridine | C3 | ~36-38 | Lower pearson.com |

| 4-Alkylpyridine | C4 | ~34-36 | High pearson.com |

Transformations Involving the Hydrazine Moiety

The hydrazine group (-NHNH2) attached to the propyl-pyridine backbone of this compound is a versatile functional group rich in chemical reactivity. Its two adjacent nitrogen atoms, possessing lone pairs of electrons, act as potent nucleophiles, making the moiety a focal point for a wide array of chemical transformations. These reactions are crucial for synthesizing a diverse range of derivatives, particularly heterocyclic systems, by leveraging the inherent reactivity of the N-N bond and the nucleophilic character of the nitrogen atoms.

The reaction of hydrazines with aldehydes and ketones represents a fundamental transformation to form hydrazones. In the case of this compound, the terminal nitrogen atom (-NH2) of the hydrazine moiety readily undergoes a condensation reaction with various carbonyl compounds. This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage.

The formation of hydrazones is a highly efficient process and serves as a common method for derivatizing both the parent hydrazine and carbonyl compounds. The resulting hydrazone products are valuable intermediates in organic synthesis, often serving as precursors for more complex molecules and heterocyclic rings. The general reaction is outlined below:

General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde (R'-CHO) | N'-(Alkylidene)-2-(1-hydrazinylpropyl)pyridine (Hydrazone) |

These reactions are typically carried out in a suitable solvent such as ethanol. The hydrazone derivatives of this compound can be used in further synthetic steps, including cyclization reactions to generate various heterocyclic systems.

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can be readily derivatized through reactions with acylating and sulfonylating agents. These reactions are important for introducing new functional groups and for preparing intermediates for subsequent cyclization reactions. researchgate.net

Acylation: The reaction of this compound with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids results in the formation of N-acylhydrazines, also known as acylhydrazides. orgsyn.orgresearchgate.net The acylation typically occurs at the more sterically accessible terminal nitrogen atom. However, di-acylation can occur under certain conditions. orgsyn.org These acylhydrazide derivatives are stable compounds and are key precursors for the synthesis of oxadiazoles. nih.govnih.gov

The table below summarizes these derivatization reactions.

Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Acyl (R-CO-) | N-Acylhydrazine (Acylhydrazide) |

| Acylation | Acid Anhydride ((RCO)2O) | Acyl (R-CO-) | N-Acylhydrazine (Acylhydrazide) |

Derivatives of this compound are highly valuable synthons for constructing a variety of fused heterocyclic systems. The hydrazine moiety provides the necessary nitrogen atoms that become incorporated into the newly formed rings through cyclization reactions.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the cyclocondensation reaction between a hydrazine-containing compound and a 1,3-dielectrophilic species. This compound can serve as the hydrazine component in this reaction.

The reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone) or α,β-unsaturated carbonyl compounds (e.g., chalcones) in a suitable solvent, often with acid or base catalysis, leads to the formation of a pyrazole (B372694) ring fused or linked to the parent molecule. The reaction proceeds through an initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Examples of Reagents for Pyrazole Synthesis

| 1,3-Dielectrophile Reagent | Resulting Heterocycle |

|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Substituted Pyrazole |

| α,β-Unsaturated Ketones (Chalcones) | Substituted Pyrazoline (can be oxidized to Pyrazole) |

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is typically a two-step process.

Acylation: The first step involves the acylation of the hydrazine moiety to form an N-acylhydrazide, as described in section 3.3.2.

Cyclodehydration: The resulting acylhydrazide is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or thionyl chloride (SOCl2). This step removes a molecule of water and closes the ring to form the stable 1,3,4-oxadiazole system.

This synthetic route allows for the introduction of various substituents onto the oxadiazole ring, depending on the acylating agent used in the first step.

Thiazoles are five-membered heterocyclic rings containing one sulfur and one nitrogen atom. The generation of a thiazole (B1198619) ring from this compound requires the introduction of a sulfur atom, typically via a thiosemicarbazide (B42300) intermediate.

The synthesis generally follows these steps:

Thiosemicarbazide Formation: this compound is reacted with an isothiocyanate (R-N=C=S) to form the corresponding thiosemicarbazide derivative.

Hantzsch-type Cyclization: This thiosemicarbazide then undergoes a cyclocondensation reaction with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde (e.g., chloroacetone, phenacyl bromide). This reaction, a variation of the Hantzsch thiazole synthesis, results in the formation of a 2-hydrazinyl-substituted thiazole derivative.

This pathway provides a versatile method for synthesizing a range of substituted thiazole derivatives linked to the propyl-pyridine scaffold.

Intramolecular and Intermolecular Cyclization Reactions Leading to Fused Heterocyclic Systems

Multicomponent and Cascade Reactions Utilizing this compound

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The unique structure of this compound, possessing both a pyridine ring and a hydrazine functional group, suggests its potential as a versatile building block in such reactions.

In a hypothetical multicomponent reaction, this compound could react with an aldehyde and an isocyanide in a Ugi-type reaction, followed by an intramolecular cyclization to form a novel heterocyclic scaffold. The pyridine nitrogen could act as a nucleophile or a basic site, while the hydrazine moiety offers multiple reactive centers.

Cascade reactions initiated by this compound could involve an initial condensation reaction, followed by a series of intramolecular transformations to build complex polycyclic systems. The specific reaction partners and catalysts would dictate the final outcome of these cascade processes.

Table 2: Potential Multicomponent Reaction Components with this compound

| Component 1 | Component 2 | Component 3 | Potential Product Class |

| This compound | Aromatic Aldehyde | Isocyanide | Fused Imidazopyridines |

| This compound | β-Ketoester | Malononitrile | Substituted Pyridopyrimidines |

Further empirical research is required to explore the viability of this compound in these advanced synthetic strategies. The development of such reactions would offer efficient and atom-economical routes to novel and potentially bioactive molecules.

Structural Elucidation and Advanced Characterization of 2 1 Hydrazinylpropyl Pyridine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For 2-(1-Hydrazinylpropyl)pyridine, ¹H and ¹³C NMR spectra provide key insights into the arrangement of protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the hydrazinylpropyl side chain. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propyl chain and the hydrazinyl group would be observed in the upfield region. The multiplicity of these signals, governed by spin-spin coupling, provides information about the neighboring protons. For instance, the methine proton on the carbon adjacent to the pyridine ring would likely appear as a triplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. The carbon atoms of the pyridine ring are expected to resonate at lower field (δ 120-160 ppm), with the carbon atom attached to the nitrogen appearing at the most downfield position. The aliphatic carbons of the propyl chain would be found at higher field.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, respectively. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the propyl chain and the relative positions of the protons on the pyridine ring. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Pyridine C2 | - | ~160 |

| Pyridine C3 | ~7.2 | ~122 |

| Pyridine C4 | ~7.7 | ~136 |

| Pyridine C5 | ~7.1 | ~121 |

| Pyridine C6 | ~8.5 | ~149 |

| Propyl C1' | ~3.5 (t) | ~55 |

| Propyl C2' | ~1.8 (m) | ~30 |

| Propyl C3' | ~0.9 (t) | ~12 |

| Hydrazinyl NH | ~4.0 (br s) | - |

| Hydrazinyl NH₂ | ~3.5 (br s) | - |

Note: Predicted values are based on analogous pyridine derivatives and general NMR principles. 't' denotes a triplet, 'm' a multiplet, and 'br s' a broad singlet.

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of the pyridine ring, the aliphatic chain, and the hydrazinyl group.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group typically appear in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the propyl group are found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.

Interactive Data Table: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=N/C=C Ring Stretch | 1400-1600 | 1400-1600 |

Note: These are general expected ranges for the functional groups present.

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern would likely involve the cleavage of the propyl chain and the loss of the hydrazinyl group, providing further evidence for the proposed structure.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions of the aromatic ring sielc.comresearchgate.net. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions related to the pyridine chromophore. The position and intensity of these absorptions can be influenced by the substituent on the ring.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state mdpi.com. If suitable crystals of this compound or its derivatives can be obtained, this method can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group. This technique is considered the gold standard for structural elucidation nih.gov.

Conformational Analysis and Stereochemical Characterization

The propyl side chain of this compound can adopt various conformations due to rotation around the single bonds. Computational studies, often in conjunction with experimental NMR data, can be used to investigate the preferred conformations of the molecule in solution nih.govmdpi.com. These studies can help in understanding the spatial arrangement of the different parts of the molecule, which can be important for its chemical reactivity and biological activity. If the molecule is chiral, techniques such as chiral chromatography or NMR with chiral shift reagents can be used for stereochemical characterization.

Coordination Chemistry and Metal Complexes of 2 1 Hydrazinylpropyl Pyridine

Ligand Design Principles and Potential Binding Modes of Hydrazinylpyridine Scaffolds

Hydrazinylpyridine ligands are a class of versatile building blocks in coordination chemistry, capable of forming stable complexes with various transition metal ions. researchgate.net Their coordinating ability stems from the nucleophilic character of the nitrogen atoms within both the pyridine (B92270) ring and the hydrazine (B178648) group. nih.gov The specific scaffold of 2-(1-Hydrazinylpropyl)pyridine features a pyridine nitrogen atom and two nitrogen atoms in the hydrazinyl group, all of which can potentially act as donor sites.

The coordination behavior of hydrazinylpyridine scaffolds is highly flexible, allowing for monodentate, bidentate, and occasionally polydentate binding modes. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Monodentate Coordination: In this mode, only one of the nitrogen atoms of the ligand coordinates to the metal center. While hydrazine itself often acts as a monodentate ligand to avoid the strain of a three-membered ring, the pyridine nitrogen in hydrazinylpyridine scaffolds is a common site for monodentate coordination. quora.comwikipedia.org

Bidentate Coordination: This is a prevalent coordination mode for hydrazinylpyridine ligands, where two nitrogen atoms bind to the same metal center, forming a chelate ring. Typically, this involves the pyridine nitrogen and the terminal nitrogen of the hydrazine group. This bidentate chelation is a key factor in the formation of stable metal complexes. researchgate.net Derivatives of pyridine are widely used as bidentate ligands in coordination chemistry. wikipedia.org

Polydentate Coordination: In certain structural conformations, and with specific metal ions, it is conceivable that the ligand could act in a tridentate fashion, involving the pyridine nitrogen and both hydrazine nitrogens. This is more common in larger, more flexible ligand systems. nih.gov Some hydrazone-based ligands can act as tridentate ligands. nih.gov

Table 1: Potential Coordination Modes of Hydrazinylpyridine Ligands

| Coordination Mode | Donating Atoms Involved | Typical Resulting Structure |

|---|---|---|

| Monodentate | Pyridine-N or Hydrazine-N | Simple complex |

| Bidentate (Chelating) | Pyridine-N and one Hydrazine-N | Stable 5- or 6-membered chelate ring |

| Polydentate (Bridging) | N atoms from both pyridine and hydrazine moieties | Polymeric or polynuclear structures |

The formation of a chelate ring upon bidentate coordination significantly enhances the thermodynamic stability of the resulting metal complex, an observation known as the chelate effect. For a ligand like this compound, coordination via the pyridine nitrogen and the terminal amino nitrogen of the hydrazinyl group would result in the formation of a six-membered chelate ring.

The stability of this ring is governed by several factors:

Ring Size: Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. quora.com

Ligand Bite Angle: The N-M-N angle is a critical parameter. An ideal geometry that matches the preference of the metal ion (e.g., 90° for square planar or octahedral complexes) contributes to stability.

Steric Hindrance: The propyl group on the hydrazine moiety can influence the conformation of the chelate ring and may introduce steric interactions that could affect complex stability.

The formation of stable chelates is a primary driver for the use of hydrazinylpyridine ligands in the synthesis of robust metal complexes. researchgate.net

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with hydrazinylpyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with desired geometries and coordination numbers.

Palladium(II) complexes are of significant interest due to their applications in catalysis and materials science. tsijournals.com The synthesis of Pd(II) complexes with hydrazinopyridine ligands often involves the reaction of a palladium(II) salt, such as Na₂PdCl₄ or PdCl₂, with the ligand in a solvent like ethanol (B145695) or acetonitrile. tsijournals.combiointerfaceresearch.com

For example, a general synthetic route involves mixing the palladium salt with the this compound ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. The resulting complexes often adopt a square planar geometry, which is characteristic of d⁸ Pd(II) ions. biointerfaceresearch.comnih.gov In these complexes, the hydrazinylpyridine ligand typically acts as a bidentate N,N'-donor, forming a stable chelate. Additional ligands, such as halides or solvent molecules, may occupy the remaining coordination sites. biointerfaceresearch.comresearchgate.net

Hydrazinylpyridine ligands also form stable complexes with a variety of other d-block metals. The synthesis methods are generally similar to those used for palladium, involving the direct reaction of a metal salt with the ligand.

Copper(II) Complexes: Cu(II) complexes are readily prepared using salts like CuCl₂ or Cu(OAc)₂·H₂O. semanticscholar.org The resulting complexes can exhibit various geometries, including square planar and distorted octahedral, depending on the coordination of other ligands or counter-ions. researchgate.net

Iron(II) Complexes: The reaction of iron(II) salts, such as FeCl₂, with substituted pyridine ligands can yield polynuclear species or mononuclear complexes, demonstrating the ligand's versatility. nih.gov These complexes are often sensitive to air and require synthesis under inert conditions.

Cobalt(II) and Nickel(II) Complexes: Co(II) and Ni(II) salts react with hydrazone and pyridine-based ligands to form complexes that are commonly octahedral or tetrahedral. semanticscholar.orgresearchgate.net For instance, Ni(II) complexes with related ligands have been synthesized and characterized, often displaying octahedral geometry with the ligand acting as a bidentate or tridentate chelate. bohrium.com

Table 2: Representative Synthetic Conditions for d-Block Metal Complexes with Pyridine-Hydrazine Type Ligands

| Metal Ion | Typical Precursor Salt | Solvent | Common Geometry |

|---|---|---|---|

| Palladium(II) | Na₂PdCl₄, PdCl₂ | Ethanol, Acetonitrile | Square Planar biointerfaceresearch.com |

| Copper(II) | CuCl₂, Cu(OAc)₂·H₂O | Ethanol, Methanol (B129727) | Square Planar, Octahedral semanticscholar.orgresearchgate.net |

| Iron(II) | FeCl₂ | THF, Ethanol | Octahedral, Tetrahedral nih.gov |

| Cobalt(II) | Co(OAc)₂·4H₂O | Ethanol | Octahedral semanticscholar.org |

| Nickel(II) | Ni(OAc)₂·4H₂O | Ethanol | Octahedral semanticscholar.orgbohrium.com |

Structural Characterization of Metal Complexes

The definitive structures of metal complexes with this compound and related ligands are determined using a combination of analytical techniques.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. For analogous systems, this technique has confirmed the bidentate coordination of hydrazinopyridine ligands and the resulting geometries of the metal centers. nih.govbohrium.com

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (pyridine) and N-H (hydrazine) bonds upon complexation are indicative of coordination. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) stretching vibrations.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra typically show bands corresponding to ligand-based π-π* transitions and metal-to-ligand charge transfer (MLCT) or d-d transitions, which are characteristic of the metal ion and its coordination environment. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., certain Pd(II) or Ni(II) complexes), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. Chemical shift changes of the ligand's protons and carbons upon coordination provide insights into the binding mode. nih.gov

Through these characterization techniques, a comprehensive understanding of the structural features of metal complexes derived from this compound can be achieved, paving the way for the rational design of new materials with specific properties.

Despite a comprehensive search of available scientific literature, no specific data was found for the chemical compound "this compound" within the context of its coordination chemistry and metal complexes. Consequently, it is not possible to provide an article that adheres to the requested detailed outline, as no research findings on its coordination geometries, bond lengths, electronic structure, or supramolecular assemblies appear to be published in the accessible literature.

The search for information on the coordination chemistry of "this compound" did not yield any specific crystal structures of its metal complexes. This lack of crystallographic data means that there is no information available on the precise three-dimensional arrangement of the ligand around a central metal ion. Therefore, details regarding coordination geometries, such as octahedral, tetrahedral, or square planar, cannot be determined.

Similarly, without crystallographic data, a detailed analysis of bond lengths and angles within the coordination sphere of any potential metal complexes of "this compound" is not possible. This includes crucial parameters like metal-ligand bond distances and the angles between coordinated atoms, which are fundamental to understanding the nature of the chemical bonding.

Furthermore, the search did not uncover any studies on the electronic structure or redox properties of metal complexes involving "this compound." This means there is no available information on the distribution of electrons in the molecule's orbitals or its ability to gain or lose electrons in chemical reactions.

Finally, no literature was found describing the investigation of supramolecular assemblies or coordination polymers formed with "this compound" as a ligand. Such studies would explore how individual metal-ligand complexes might self-assemble into larger, ordered structures.

Advanced Applications in Organic Synthesis and Chemical Research

2-(1-Hydrazinylpropyl)pyridine as a Versatile Synthetic Building Block in Heterocyclic Chemistry

This compound serves as a key precursor in the synthesis of a wide array of heterocyclic compounds. The presence of two nucleophilic nitrogen atoms in the hydrazine (B178648) group, along with the pyridine (B92270) ring which can act as a directing group or be further functionalized, allows for diverse cyclization strategies.

One of the most common applications of pyridylhydrazines is in the synthesis of five- and six-membered heterocyclic rings through condensation reactions with dicarbonyl compounds or their equivalents. For instance, the reaction of pyridylhydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. Similarly, reaction with 1,4-dicarbonyl compounds can yield pyridazines.

| Reactant | Heterocyclic Product | Reaction Type |

| 1,3-Diketone | Pyrazole (B372694) | Cyclocondensation |

| β-Ketoester | Pyrazolone | Cyclocondensation |

| 1,4-Diketone | Dihydropyridazine | Cyclocondensation |

| α,β-Unsaturated Ketone | Pyrazoline | Michael Addition-Cyclization |

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a well-established and robust reaction, often referred to as the Knorr pyrazole synthesis. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is also a popular method for synthesizing pyrazolines researchgate.net.

Furthermore, pyridylhydrazines can be utilized in the synthesis of fused heterocyclic systems. For example, condensation with appropriate precursors can lead to the formation of triazolopyridines or pyrazolopyridines, which are scaffolds of significant interest in medicinal chemistry.

Design and Synthesis of Chemically Diverse Scaffolds and Compound Libraries

The reactivity profile of this compound makes it an attractive starting material for the generation of chemically diverse scaffolds and compound libraries, which are essential tools in drug discovery and chemical biology. Combinatorial chemistry approaches, both in solid-phase and solution-phase synthesis, can be employed to rapidly generate a multitude of derivatives from this core structure.

By reacting this compound with a variety of building blocks, such as aldehydes, ketones, and dicarbonyl compounds, large libraries of hydrazones, pyrazoles, and other heterocycles can be constructed. The "split-and-pool" strategy in solid-phase synthesis, for instance, allows for the exponential generation of compounds from a limited number of starting materials rsc.org.

The pyridine nitrogen in the scaffold can be further functionalized, for example, by N-oxidation or quaternization, to introduce additional diversity points. This versatility allows for the exploration of a vast chemical space around the pyridylhydrazine core, increasing the probability of identifying molecules with desired biological activities or material properties.

Utilization in the Development of Novel Chemical Probes and Reagents

Pyridylhydrazine derivatives have shown significant promise in the development of novel chemical probes and reagents, particularly in the field of bioimaging. The ability of the pyridine and hydrazine nitrogens to act as chelating ligands for metal ions is a key feature that has been exploited in the design of imaging agents.

A notable application is in the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging. The 6-hydrazinonicotinamide (HYNIC) scaffold, a close analogue of this compound, is widely used to chelate technetium-99m (99mTc), a gamma-emitting radionuclide ideal for SPECT imaging acs.orgwilliams.edu. These 99mTc-HYNIC complexes can be conjugated to biomolecules, such as peptides or antibodies, to target specific tissues or disease sites, enabling non-invasive diagnosis acs.orgwilliams.edu.

Similarly, pyridylhydrazine-based ligands have been used to prepare rhenium and technetium complexes that can bind to amyloid-β plaques, which are associated with Alzheimer's disease nih.gov. This suggests a potential role for derivatives of this compound in the development of diagnostic tools for neurodegenerative disorders. The design of such probes often involves conjugating the pyridylhydrazine chelator to a targeting vector that provides specificity for the biological target of interest.

| Application Area | Technique | Key Feature of Pyridylhydrazine |

| Medical Diagnostics | SPECT Imaging | Chelation of 99mTc |

| Neuroimaging | PET/SPECT Imaging | Formation of stable metal complexes that can cross the blood-brain barrier |

| Bioanalysis | Fluorescence Probes | Modulation of fluorescence upon metal binding |

Potential Role in Catalytic Systems (e.g., as a ligand in organocatalysis or metal-catalyzed reactions)

The coordination chemistry of pyridylhydrazines suggests their potential application as ligands in catalytic systems. The bidentate N,N-chelation of the pyridine and hydrazine nitrogens can be used to stabilize and modulate the reactivity of transition metal centers in a variety of catalytic transformations.

In organometallic catalysis, complexes of metals such as palladium, ruthenium, and copper with pyridine-based ligands have been extensively studied for their catalytic activity in cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyridine ring and the steric environment around the metal center can be fine-tuned by introducing substituents on the pyridine or the hydrazine moiety of this compound, thereby influencing the efficiency and selectivity of the catalyst.

Moreover, chiral derivatives of this compound could be explored as ligands in asymmetric catalysis, where the chiral ligand environment around the metal center can induce enantioselectivity in the formation of the product. The development of chiral pyridine ligands is a very active area of research for the synthesis of enantiomerically pure compounds researchgate.net.

In the realm of organocatalysis, pyridine and its derivatives are known to act as basic catalysts for a variety of reactions. While the direct use of this compound as an organocatalyst is not widely reported, its derivatives could potentially be designed to catalyze specific transformations, for instance, by incorporating additional functional groups that can participate in the catalytic cycle.

Emerging Research Directions in Pyridylhydrazine Chemistry

The field of pyridylhydrazine chemistry continues to evolve, with several emerging research directions promising to expand the utility of these versatile compounds.

One area of growing interest is the development of novel multicomponent reactions (MCRs) involving pyridylhydrazines. MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single step and are well-suited for the construction of diverse compound libraries.

Another promising avenue is the exploration of pyridylhydrazine derivatives in materials science. The ability of these compounds to form stable complexes with a wide range of metal ions could be exploited in the design of novel coordination polymers, metal-organic frameworks (MOFs), and functional materials with interesting magnetic, optical, or catalytic properties.

Furthermore, the rich photophysical properties of certain heterocyclic systems derived from pyridylhydrazines are being investigated for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The continued exploration of the fundamental reactivity and properties of pyridylhydrazines like this compound is expected to uncover new and exciting applications in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.